molecular formula C8H19NO B2726856 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol CAS No. 138001-48-6

2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol

Cat. No.: B2726856
CAS No.: 138001-48-6
M. Wt: 145.246
InChI Key: RHZQTDQCOWCWEH-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol is an organic compound with the molecular formula C8H19NO. It is a colorless or pale yellow oily liquid that is soluble in water and most organic solvents, such as alcohols, ethers, ketones, and esters . This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-amine with 2-methylpropanal under controlled conditions. The reaction typically requires a catalyst, such as a cobalt or rhodium complex, and is carried out at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a neutralizer, buffer, and surfactant, affecting the pH and stability of solutions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various functional groups in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylpropan-2-ol
  • 1,1-Dimethylethanolamine
  • 2-Amino-α,α-dimethylethanol
  • 2-Hydroxy-2-methyl-1-propylamine
  • 2-Hydroxyisobutylamine
  • 2-Methyl-2-hydroxypropylamine
  • 3-Amino-2-methyl-2-propanol

Uniqueness

2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as both an amine and an alcohol makes it versatile in various chemical reactions and applications. Additionally, its solubility in a wide range of solvents enhances its utility in different industrial processes .

Properties

IUPAC Name

2-methyl-1-(2-methylpropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(2)5-9-6-8(3,4)10/h7,9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZQTDQCOWCWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isobutylamine was reacted with 1,2-epoxy-2-methylpropane according to Method B5b to give N-isobutyl-N-(2,2-dimethyl-2-hydroxyethyl)amine. N-Isobutyl-N-(2,2-dimethyl-2-hydroxyethyl)amine was reacted with SOCl2 followed by 2,4-dichlorophenyl isothiocyanate according to Method C2f to afford 2-(2,4-1-dichlorophenylimino)-3-isobutyl-5,5-dimethyl-1,3-thiazolidine HCl salt.
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